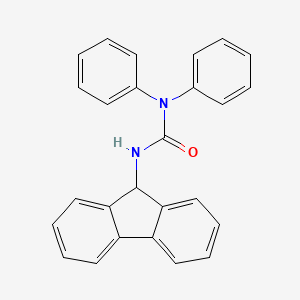

N'-9H-fluoren-9-yl-N,N-diphenylurea

Description

Properties

IUPAC Name |

3-(9H-fluoren-9-yl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O/c29-26(28(19-11-3-1-4-12-19)20-13-5-2-6-14-20)27-25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18,25H,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBUESUQDXVDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Triazole Linkers

Compounds combining N,N-diphenylurea with 1,2,3-triazole moieties (e.g., derivatives in ) demonstrate enhanced IDO1 inhibitory activity. For instance, compound 3g (IC50 = 1.73 ± 0.97 μM) outperforms simpler diphenylurea analogs due to its isopropyl linker, which improves hydrophobic interactions with the enzyme’s active site . In contrast, methyl-linked analogs show reduced potency, highlighting the importance of substituent bulkiness.

Fluorene-Containing Sulfonamides

N,N′-Didecyl-9-(phenylhydrazono)-9H-fluorene-2,7-disulfonamide () shares the fluorene backbone but replaces urea with sulfonamide groups. This substitution increases molecular weight (709.021 g/mol vs. ~328 g/mol for simpler fluorenes) and alters solubility, making it more suitable for applications requiring polar functional groups .

Alkyl-Substituted Fluorenes

9-Butylfluorene () and 9,9-dibutyl-N,N-dimethylfluoren-2-amine () illustrate how alkyl chains modulate physical properties. For example, 9-butylfluorene (C17H18, MW 222.32 g/mol) has a lower melting point compared to aromatic-substituted fluorenes, reflecting reduced crystallinity due to aliphatic side chains .

IDO1 Inhibition

N,N-Diphenylurea derivatives linked to triazoles () exhibit superior IDO1 inhibition compared to non-urea fluorene compounds. The urea group’s hydrogen-bonding capability is critical for binding to the heme cofactor in IDO1, a feature absent in sulfonamide or alkyl-substituted analogs .

Antimicrobial and Anticancer Activity

Urea derivatives like compound 8 () show antimicrobial activity against Staphylococcus aureus, while fluorene-based sulfonamides () are less explored for biological applications.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N'-9H-fluoren-9-yl-N,N-diphenylurea, and how can purity be optimized?

- Methodological Answer : A two-step synthesis approach is commonly employed, starting with halogenation of the fluorene core followed by coupling with diphenylurea derivatives. For example, chlorination of 9H-fluorene using SOCl₂ or PCl₃ generates reactive intermediates, which undergo nucleophilic substitution with diphenylurea under inert conditions (e.g., N₂ atmosphere). Purity optimization involves recrystallization from toluene or DCM/hexane mixtures, monitored via HPLC or TLC . Slow evaporation techniques (e.g., in ethanol/water) yield single crystals for structural validation .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts. Disordered solvent molecules, if present, are modeled using PART or ISOR commands in SHELX. R factors below 0.1 indicate reliable refinement. Complementary tools like ORTEP-3 or WinGX aid in visualizing anisotropic displacement parameters and validating bond lengths/angles against DFT-optimized structures .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data reconciled?

- Methodological Answer : Use FT-IR to confirm urea C=O stretches (~1640–1680 cm⁻¹) and fluorene C-H out-of-plane bends (~750 cm⁻¹). ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies aromatic proton environments and urea NH signals (δ 8–10 ppm). Mass spectrometry (ESI-TOF) confirms molecular ion peaks. Discrepancies between experimental and theoretical IR/NMR data (e.g., from B3LYP/6-311G(d,p) calculations) are resolved by adjusting solvent effects in computational models or re-examining crystal packing influences .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict electronic properties and guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior. Molecular dynamics (MD) simulations in explicit solvents (e.g., chloroform) model aggregation tendencies. For example, a narrow HOMO-LUMO gap (<3 eV) suggests potential as an organic semiconductor. Validate computational results against UV-Vis spectra (NIST data standards) and cyclic voltammetry .

Q. What strategies address contradictions in crystallographic and spectroscopic data for derivatives of this compound?

- Methodological Answer : If XRD indicates planar fluorene-urea linkage but NMR suggests torsional strain, perform variable-temperature NMR to assess dynamic behavior. For non-planar conformers, use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C-H···O) that stabilize the solid-state structure. Cross-validate with Raman spectroscopy to detect conformational polymorphism .

Q. How can reaction mechanisms for functionalization (e.g., phosphorylation, halogenation) be experimentally validated?

- Methodological Answer : For phosphorylation (e.g., synthesizing diethyl 9H-fluoren-9-yl phosphate derivatives), monitor reaction progress via ³¹P NMR. Isotopic labeling (e.g., D₂O quenching) identifies intermediates in SN2 pathways. Kinetic studies under varying temperatures/pH determine rate laws. XPS or MALDI-TOF confirms successful functionalization .

Q. What advanced crystallographic techniques resolve disorder in fluorene-based urea derivatives?

- Methodological Answer : For disordered solvent or substituents, employ twin refinement (TWIN/BASF commands in SHELXL) and high-resolution synchrotron data (λ < 1 Å). Charge-density analysis (Multipole refinement) maps electron density deviations near urea groups, clarifying hydrogen-bonding networks. Compare with Cambridge Structural Database (CSD) entries for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.